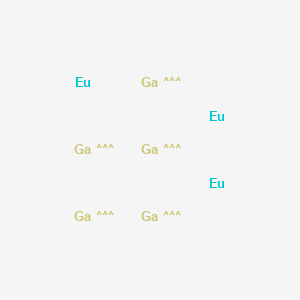![molecular formula C5H5Cl5GeO2 B14307546 2-[(Trichlorogermyl)methyl]butanedioyl dichloride CAS No. 114686-89-4](/img/structure/B14307546.png)
2-[(Trichlorogermyl)methyl]butanedioyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trichlorogermyl)methyl]butanedioyl dichloride is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of a trichlorogermyl group attached to a butanedioyl dichloride backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trichlorogermyl)methyl]butanedioyl dichloride typically involves the hydrogermylation reaction of unsaturated dicarboxylic acids with trichlorogermane (HGeCl3). This reaction is carried out in a one-pot process without the need for a catalyst or initiator. The reaction conditions generally include elevated temperatures to facilitate the hydrogermylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the reaction of trichlorogermane with unsaturated dicarboxylic acids in the presence of suitable solvents and under controlled temperature conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Trichlorogermyl)methyl]butanedioyl dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichlorogermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of organogermanium derivatives .
Aplicaciones Científicas De Investigación
2-[(Trichlorogermyl)methyl]butanedioyl dichloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound’s derivatives have potential biological activities and are studied for their effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(Trichlorogermyl)methyl]butanedioyl dichloride involves its interaction with molecular targets through its trichlorogermyl group. This group can form strong bonds with other molecules, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which are crucial for its reactivity and applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trichlorogermyl)pentanedioic acid
- 2-(Trichlorogermyl)butanedioic acid
- 2-Methyl-2-(trichlorogermyl)butanedioic acid
Uniqueness
2-[(Trichlorogermyl)methyl]butanedioyl dichloride is unique due to its specific structural configuration, which imparts distinct chemical properties.
Propiedades
Número CAS |
114686-89-4 |
|---|---|
Fórmula molecular |
C5H5Cl5GeO2 |
Peso molecular |
347.0 g/mol |
Nombre IUPAC |
2-(trichlorogermylmethyl)butanedioyl dichloride |
InChI |
InChI=1S/C5H5Cl5GeO2/c6-4(12)1-3(5(7)13)2-11(8,9)10/h3H,1-2H2 |
Clave InChI |
UFUUYEAPZKANIQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C[Ge](Cl)(Cl)Cl)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


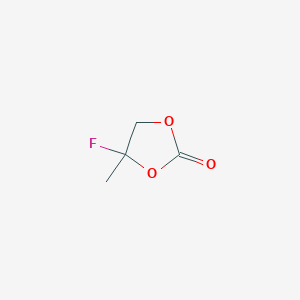
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
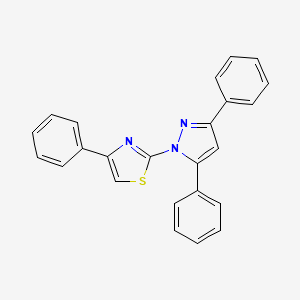
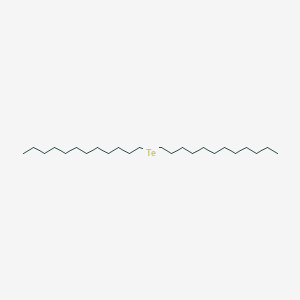
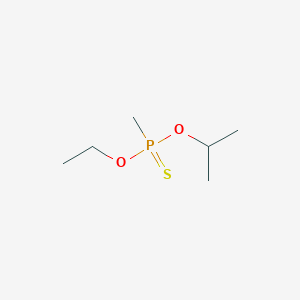

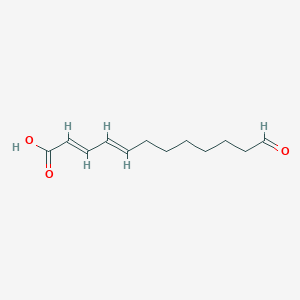
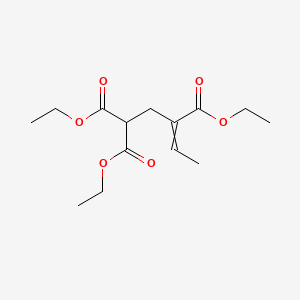

![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)

![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)
